2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
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Description
2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, also known as MPPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPPE is a piperidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Corrosion Inhibition
Research on Schiff bases related to the compound has shown their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid environments. Schiff bases act as mixed inhibitors, impacting both cathodic and anodic reactions. This application is significant in industries where metal preservation is crucial (Hegazy et al., 2012).
Fluoroionophores Development
Compounds structurally related to the target chemical have been developed into fluoroionophores. These are used for detecting and measuring metal cations like Zn+2 and Cd+2 in various solutions, including semi-aqueous ones. This application is important in analytical chemistry, environmental monitoring, and biomedical research (Hong et al., 2012).
Catalysts in Chemical Reactions
Pyridylimine ligands, closely related to the mentioned compound, have been used in palladium(II) complexes as catalysts for the methoxycarbonylation of olefins. These catalysts are essential for producing esters from higher olefins, with applications in industrial organic synthesis (Zulu et al., 2020).
Antitumor Activities
Bis-indole derivatives, similar in structure, have shown significant antitumor activity against human cell lines. These compounds have a potential role in cancer therapy, highlighting the importance of structural analogs in medicinal chemistry (Andreani et al., 2008).
Selective Metal Extraction
Compounds with pseudo-18-crown-6 frameworks, similar to the target compound, have been synthesized for selective Pb(II) extraction. Their application in selective metal extraction can be crucial in environmental remediation and resource recovery (Hayashita et al., 1999).
Hydrogen-Bonding Studies
Studies of enaminones structurally related to the target compound have helped elucidate hydrogen-bonding patterns. Such research aids in understanding molecular interactions critical in pharmaceutical design and material science (Balderson et al., 2007).
Ethylene Oligomerization
Nickel(ii) complexes chelated by (amino)pyridine ligands, akin to the compound in focus, have been used in ethylene oligomerization studies. These complexes are crucial in polymer production and material science (Nyamato et al., 2016).
Memory Improvement Studies
Derivatives of the compound have been studied for their potential in improving learning and memory reconstruction in mice. This research is important in the field of neuropharmacology and could lead to treatments for cognitive disorders (Zhang Hong-ying, 2012).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-6-2-3-7-17(16)24-14-19(22)21-12-9-15(10-13-21)25-18-8-4-5-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTUHFVAQCZWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone |
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